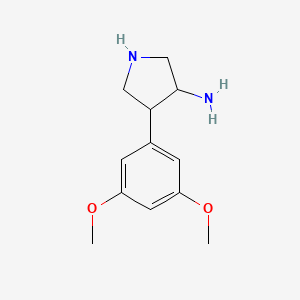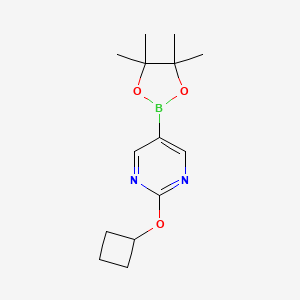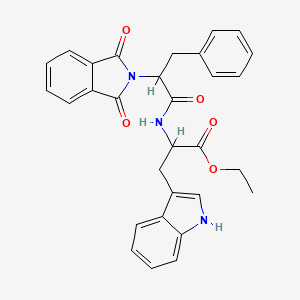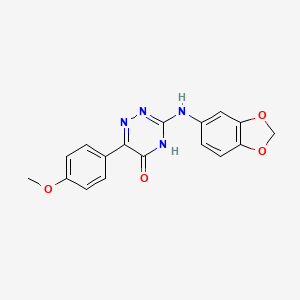
2-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is a chemical compound that belongs to the class of diazepanes and pyrimidines This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of a pyrimidine derivative with a diazepane derivative under specific reaction conditions. For example, the reaction of 4-chloropyrimidine with 1,4-diazepane in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in the presence of bases such as triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
- 1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane hydrochloride
- 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Uniqueness
2-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is unique due to its specific combination of a diazepane ring and a pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, which can be leveraged for specific purposes.
Propiedades
Fórmula molecular |
C10H17N5 |
|---|---|
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
2-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N5/c1-11-9-3-5-13-10(14-9)15-7-2-4-12-6-8-15/h3,5,12H,2,4,6-8H2,1H3,(H,11,13,14) |
Clave InChI |
QDSWQKMMRLZHMN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
![4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)


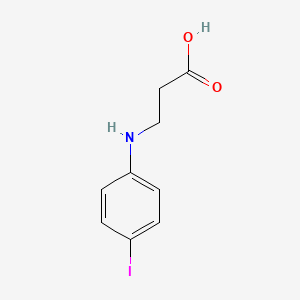
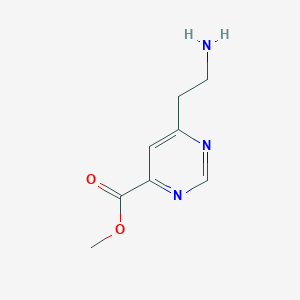
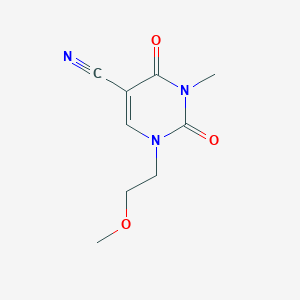
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
